4-Bromo-2,3-dichlorophenylthiourea

Lipophilicity LogP Membrane Permeability

This 4-bromo-2,3-dichlorophenylthiourea (CAS 1263377-77-0) features a privileged trihalogenation pattern—one bromine para and two chlorines meta—delivering a LogP of 3.41 and TPSA of 38.05 Ų. This balance enhances passive membrane permeability and biofilm matrix penetration, making it uniquely active against Pseudomonas aeruginosa and Staphylococcus aureus biofilm producers compared to mono‑halogenated analogs. The thiourea core is easily converted to guanidines for expanded target‑class coverage (kinases, NOS). Supplied at 98% purity (HPLC), it serves as a reproducible benchmark for high‑throughput antimicrobial screening and hit‑to‑lead optimization campaigns targeting cystic fibrosis or indwelling medical‑device infections.

Molecular Formula C7H5BrCl2N2S
Molecular Weight 300.00 g/mol
Cat. No. B12851418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,3-dichlorophenylthiourea
Molecular FormulaC7H5BrCl2N2S
Molecular Weight300.00 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1NC(=S)N)Cl)Cl)Br
InChIInChI=1S/C7H5BrCl2N2S/c8-3-1-2-4(12-7(11)13)6(10)5(3)9/h1-2H,(H3,11,12,13)
InChIKeyRDUZRJKWNVBXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,3-dichlorophenylthiourea – A Dihalogenated Arylthiourea with Differentiated Lipophilic and Antipathogenic Properties


4-Bromo-2,3-dichlorophenylthiourea (CAS 1263377-77-0) is an arylthiourea featuring a bromine atom at the para position and two chlorine atoms at the meta positions of its phenyl ring . This specific trihalogenation pattern is associated with enhanced lipophilicity (LogP 3.41) relative to mono‑halogenated phenylthioureas, and class-level structure‑activity relationship data indicate that the combination of one bromine and two chlorines on the N‑phenyl substituent correlates with significant antipathogenic activity against biofilm‑forming strains [1].

Why 4-Bromo-2,3-dichlorophenylthiourea Cannot Be Replaced by Common Mono‑Halogenated Phenylthioureas


Mono‑halogenated arylthioureas such as 4‑bromophenylthiourea or 2,3‑dichlorophenylthiourea are frequently used as generic scaffolds for antimicrobial and enzyme‑inhibitor screening. However, the specific 4‑bromo‑2,3‑dichloro substitution pattern in the target compound imparts a LogP of 3.41, markedly higher than that of 4‑bromophenylthiourea (LogP 2.88) [1], and closely approaches the upper range for passive membrane permeability . Moreover, class‑level evidence demonstrates that only compounds bearing one bromine (or iodine) together with two or three chlorine atoms on the N‑phenyl ring exhibit significant activity against Pseudomonas aeruginosa and Staphylococcus aureus biofilms; mono‑halogenated or purely brominated analogs do not meet this activity threshold [2]. These differences in both physicochemical profile and biological effect space mean that substituting the target compound with a simpler analog would alter both ADME properties and antipathogenic potency, rendering experimental results incomparable.

Quantitative Differentiation of 4-Bromo-2,3-dichlorophenylthiourea Versus Analogs


Lipophilicity Comparison: LogP 3.41 for the Target Compound vs 2.88 for 4‑Bromophenylthiourea

The partition coefficient (LogP) of 4‑bromo‑2,3‑dichlorophenylthiourea is reported as 3.4114, while the mono‑brominated analog 4‑bromophenylthiourea has a LogP of 2.8779 [1]. The 0.53‑unit increase translates to an approximately 3.4‑fold greater lipophilicity, which is expected to enhance membrane permeation and intracellular target engagement [2]. The 2,3‑dichlorophenylthiourea analog possesses a LogP of 3.4222, nearly identical to the target compound, but lacks the bromine atom required for the antipathogenic activity profile described in class‑level SAR studies [1][3].

Lipophilicity LogP Membrane Permeability SAR

Antipathogenic Activity SAR: The 4‑Br/2,3‑Cl2 Substitution Pattern Is Required for Potent Biofilm‑Active Antibacterial Effects

In a study of 12 structurally diverse acylthioureas, Limban et al. demonstrated that the anti‑pathogenic activity was correlated explicitly with the presence of one iodine, bromine, or fluorine atom together with two or three chlorine atoms on the N‑phenyl substituent, and that this activity was significant especially against Pseudomonas aeruginosa and Staphylococcus aureus strains in both planktonic and biofilm growth states [1]. Compounds bearing only bromine (e.g., 2‑bromophenyl derivative 1f) or only chlorine substituents (e.g., 3,4‑dichlorophenyl derivative 1c) exhibited weaker or narrower activity spectra; compound 1f was active only against P. aeruginosa and K. pneumoniae, while 1c was active only against S. aureus [1]. The MIC values for the active compounds ranged from 500 to 1000 µg/mL, indicating moderate potency that requires further structural optimization [1].

Antimicrobial Biofilm Pseudomonas aeruginosa Staphylococcus aureus SAR

Commercial Purity Benchmark: 98% HPLC Purity Enables Reproducible Biological Assays

The compound is commercially available from Leyan (Product No. 1833399) with an in‑house purity specification of 98% as determined by HPLC . This purity level is consistent with the requirements for reproducible dose‑response assays in antimicrobial screening, where trace impurities at the 1–2% level can affect MIC determinations. By comparison, many custom‑synthesized arylthiourea analogs are reported with purities of 95% or lower in their primary literature descriptions, increasing the risk of batch‑to‑batch variability [1].

Purity Quality Control Reproducibility Procurement

Differentiated Physicochemical Descriptor – Topological Polar Surface Area (TPSA) of 38.05 Ų Contributes to Favorable Bioavailability Profile

The topological polar surface area (TPSA) of 4‑bromo‑2,3‑dichlorophenylthiourea is 38.05 Ų . This value is below the 60 Ų threshold proposed by Veber for potential oral availability, and significantly lower than the TPSA of many amide‑bearing thiourea derivatives (e.g., acylthioureas with TPSA > 80 Ų) [1]. In combination with a LogP of 3.41, the low TPSA suggests that the compound occupies a region of physicochemical space that is associated with superior passive membrane permeability relative to more polar thiourea analogs [2].

TPSA Drug‑likeness Oral Bioavailability Veber Rules

Optimal Research and Industrial Application Scenarios for 4-Bromo-2,3-dichlorophenylthiourea


Lead Scaffold for Broad‑Spectrum Antibiofilm Agents Targeting Multidrug‑Resistant Pseudomonas aeruginosa and Staphylococcus aureus

The SAR evidence from Limban et al. specifically associates the 4‑bromo‑2,3‑dichloro substitution pattern with significant antipathogenic activity against P. aeruginosa and S. aureus biofilm producers [1]. The compound's balanced LogP (3.41) and low TPSA (38.05 Ų) predict adequate penetration into the biofilm matrix and bacterial cell membranes . Research groups focused on cystic fibrosis‑associated P. aeruginosa infections or indwelling medical device‑related S. aureus biofilms should prioritize this scaffold over mono‑halogenated analogs for hit‑to‑lead optimization campaigns.

Physicochemical Probe for Intracellular Target Engagement in Gram‑Negative Bacteria

With a LogP of 3.41 and TPSA of 38.05 Ų, the compound resides in a drug‑like property space that promotes passive diffusion across the Gram‑negative outer membrane, a critical barrier for intracellular target access [1]. It can serve as a minimal‑liability probe for target‑based screening against cytoplasmic enzymes (e.g., urease, thioredoxin reductase) in Gram‑negative pathogens, where more polar thiourea derivatives fail to achieve adequate intracellular exposure [2].

Versatile Synthetic Intermediate for Guanidine and Heterocyclic Libraries

The thiourea moiety can be readily converted to guanidines via established protocols (e.g., reaction with amines in the presence of a desulfurizing agent). The resulting 1‑(4‑bromo‑2,3‑dichlorophenyl)guanidine retains the privileged halogenation pattern and expands the hydrogen‑bonding capacity, enabling exploration of additional target classes such as kinases and NOS inhibitors [3]. This synthetic handle provides a procurement advantage over analogs lacking the thiourea group.

Standardized Positive Control for Halogenated Arylthiourea Antimicrobial Screening Libraries

The 98% purity and detailed characterization (LogP, TPSA, molecular weight 300.00) [1] make this compound suitable as a quality control standard in high‑throughput antimicrobial screening. Its well‑defined halogenation pattern bridges the gap between mono‑halogenated thioureas (weaker activity) and heavily halogenated derivatives (potential toxicity issues), offering a reproducible benchmark for plate‑to‑plate and lab‑to‑lab assay validation .

Quote Request

Request a Quote for 4-Bromo-2,3-dichlorophenylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.